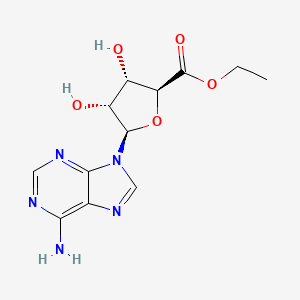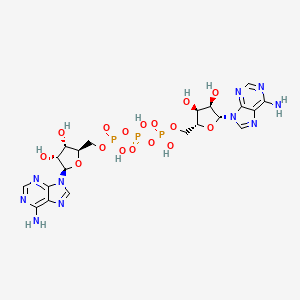
2,3-ジフルオロベンジルアルコール
概要
説明
2,3-Difluorobenzyl alcohol is a compound of interest due to its potential applications in chemical synthesis and material science. The fluorination of organic molecules can significantly alter their physical, chemical, and biological properties, making them valuable in various industrial and pharmaceutical applications.
Synthesis Analysis
The synthesis of fluorinated organic compounds like 2,3-Difluorobenzyl alcohol often involves the introduction of fluorine or fluorine-containing groups into the molecule. Techniques such as electrophilic aromatic substitution, direct fluorination, and nucleophilic aromatic substitution are commonly employed. For instance, the synthesis of higher alcohols using modified Cu/ZnO/Al2O3 catalysts demonstrates the potential methodologies that could be applied in synthesizing compounds like 2,3-Difluorobenzyl alcohol (Slaa, Ommen, & Ross, 1992).
Molecular Structure Analysis
The molecular structure of 2,3-Difluorobenzyl alcohol, characterized by the presence of fluorine atoms on the benzene ring, significantly influences its chemical behavior. Fluorine atoms are highly electronegative, affecting the electron distribution within the molecule and thereby its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The presence of fluorine in organic compounds often enhances their stability and resistance to degradation. For example, perfluorinated compounds exhibit unique adsorption behaviors and interactions with various adsorbents due to their strong carbon-fluorine bonds and hydrophobic character (Du et al., 2014).
科学的研究の応用
有機合成
2,3-ジフルオロベンジルアルコール: は、有機合成における重要な中間体です。 これは、より大きな分子にジフルオロベンジル部分構造を導入するために使用され、医薬品や農薬の開発に不可欠となる可能性があります {svg_1}。様々な化学反応に関与する能力は、複雑な有機化合物を構築するための汎用性の高いビルディングブロックとなっています。
医薬品
医薬品研究において、2,3-ジフルオロベンジルアルコールは、医薬品分子の合成のための前駆体として役立ちます。 薬物化合物への組み込みは、代謝安定性や膜透過性などの薬物動態特性に影響を与える可能性があります {svg_2}。これにより、効力が向上し、副作用が減少した新しい薬剤の開発につながる可能性があります。
材料科学
2,3-ジフルオロベンジルアルコールの材料科学における用途は、ポリマーやコーティングの合成における役割に関連しています。 この化合物中のフッ素化された基は、溶剤に対する耐性や熱安定性などの望ましい特性を材料に付与することができます {svg_3}。
分析化学
2,3-ジフルオロベンジルアルコール: は、質量分析法などの分析技術で、サンプル内の物質を特定および定量するための標準物質または参照物質として使用できます {svg_4}。その独特の質量スペクトルは、様々な研究における分析化学者にとって有用なツールとなります。
生化学研究
生化学では、2,3-ジフルオロベンジルアルコールは、酵素と基質の相互作用に関連する研究に関与している可能性があり、ベンジルアルコール誘導体を処理する酵素の基質または阻害剤として作用する可能性があります {svg_5}。これは、酵素のメカニズムに関する洞察を提供し、生物活性分子の設計を支援することができます。
環境への応用
2,3-ジフルオロベンジルアルコールの直接的な環境への応用は広く文書化されていませんが、環境に優しい化合物の合成における役割は注目に値します。 研究者は、現在の産業用化学物質の毒性の低い代替品の作成におけるその使用を探求しています {svg_6}。
フッ素化学
2,3-ジフルオロベンジルアルコール中のフッ素原子の存在は、フッ素化学研究における重要な化合物となっています。 フッ素化された化合物は独特の反応性を持ち、新しい反応や経路の発見において重要です {svg_7}。
安全性および規制研究
2,3-ジフルオロベンジルアルコール: は、安全性および規制研究においても重要です。 引火点や密度などの物理化学的特性は、取扱い、保管、輸送規制に不可欠な物質安全データシート(MSDS)のための重要なデータポイントです {svg_8}。
作用機序
Target of Action
2,3-Difluorobenzyl alcohol is a member of the class of benzyl alcohols . It is an organic compound containing the phenylmethanol substructure . The primary target of 2,3-Difluorobenzyl alcohol is Alcohol dehydrogenase 1C , an enzyme that plays a crucial role in the metabolism of alcohols in the body.
Safety and Hazards
2,3-Difluorobenzyl alcohol is considered hazardous . It causes skin irritation and serious eye irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician . In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
生化学分析
Biochemical Properties
2,3-Difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, including alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones The interaction with alcohol dehydrogenase is crucial for its metabolic processing
Cellular Effects
2,3-Difluorobenzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in metabolic pathways . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2,3-Difluorobenzyl alcohol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alcohol dehydrogenase results in the oxidation of the alcohol group to an aldehyde . This interaction is crucial for its metabolic processing and subsequent effects on cellular function. Additionally, 2,3-Difluorobenzyl alcohol may bind to other proteins and enzymes, influencing their activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluorobenzyl alcohol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that 2,3-Difluorobenzyl alcohol can have lasting effects on cellular function, particularly in in vitro studies where it is used to investigate metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of 2,3-Difluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes.
Metabolic Pathways
2,3-Difluorobenzyl alcohol is involved in several metabolic pathways, primarily through its interaction with alcohol dehydrogenase . This enzyme catalyzes the oxidation of the alcohol group to an aldehyde, which is then further processed by other metabolic enzymes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,3-Difluorobenzyl alcohol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2,3-Difluorobenzyl alcohol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific enzymes and proteins within the cell
特性
IUPAC Name |
(2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGDUIJQWWBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332244 | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75853-18-8 | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, 2,3-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIFLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14VR7T96O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-difluorobenzyl alcohol interact with horse liver alcohol dehydrogenase?
A1: Research using X-ray crystallography and ¹⁹F NMR spectroscopy reveals that 2,3-difluorobenzyl alcohol binds to horse liver alcohol dehydrogenase (ADH) in two distinct conformations. [, ] These conformations are related by a "ring flip" of the fluorinated benzene ring, coupled with a slight translation within the binding site. [] This suggests a degree of flexibility in the enzyme-substrate interaction.
Q2: How does the F93A mutation in horse liver alcohol dehydrogenase affect 2,3-difluorobenzyl alcohol binding?
A2: The F93A mutation, where phenylalanine at position 93 is replaced with alanine, significantly impacts the binding of 2,3-difluorobenzyl alcohol. While wild-type ADH shows two distinct binding conformations for 2,3-difluorobenzyl alcohol, the F93A mutant does not show a defined binding position for the structurally similar 2,3,4,5,6-pentafluorobenzyl alcohol. [] This suggests that the phenylalanine residue at position 93 plays a crucial role in stabilizing the substrate within the binding pocket.
Q3: What is the impact of the F93A mutation on the catalytic activity of horse liver alcohol dehydrogenase?
A3: The F93A mutation reduces the enzyme's catalytic efficiency for benzyl alcohol oxidation and benzaldehyde reduction. Specifically, it decreases the rate constants for hydride transfer by 7.4-fold for oxidation and 130-fold for reduction. [] This highlights the importance of phenylalanine 93 in facilitating the hydride transfer step during catalysis, potentially by helping to orient the substrate optimally for this process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)




![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)




